molecular formula C14H15N3O B8193526 (R)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole

(R)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8193526
M. Wt: 241.29 g/mol
InChI Key: MXGVSUNPVBKRCD-LBPRGKRZSA-N
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Description

®-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of an oxazole ring fused with a naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,8-naphthyridine derivatives with oxazole precursors in the presence of catalysts such as PBu3 in AcOH . Another approach involves the ring expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles may also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the naphthyridine moiety, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction could produce dihydro derivatives.

Mechanism of Action

The mechanism of action of ®-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole involves its interaction with molecular targets, such as enzymes or receptors. The naphthyridine moiety can bind to specific sites on these targets, modulating their activity and leading to the desired biological effects . The pathways involved may include inhibition of bacterial enzymes or modulation of signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of an oxazole ring and a naphthyridine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4R)-2-(1,8-naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9(2)12-8-18-14(17-12)11-6-5-10-4-3-7-15-13(10)16-11/h3-7,9,12H,8H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGVSUNPVBKRCD-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC3=C(C=CC=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=NC3=C(C=CC=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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